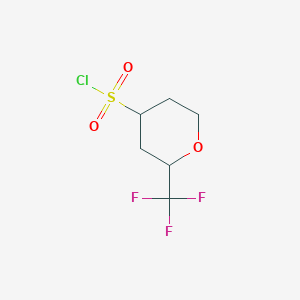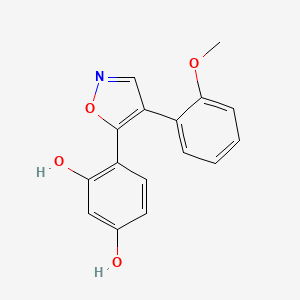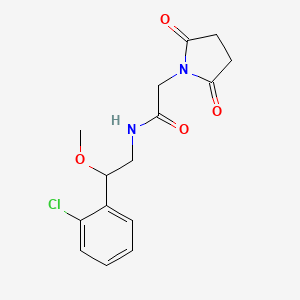
4-Bromo-8-fluoroisoquinoline
Descripción general
Descripción
4-Bromo-8-fluoroisoquinoline is an organic compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 and is a solid at room temperature .
Synthesis Analysis
Fluorinated isoquinolines, such as 4-Bromo-8-fluoroisoquinoline, have been synthesized using various methods . These methods can be classified into three categories: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular structure of 4-Bromo-8-fluoroisoquinoline consists of a nitrogen-containing heteroaromatic isoquinoline ring fused with a benzene ring . It has a bromine atom at the 4th position and a fluorine atom at the 8th position .Physical And Chemical Properties Analysis
4-Bromo-8-fluoroisoquinoline is a solid at room temperature . It has a boiling point of approximately 300.7±22.0°C at 760 mmHg .Aplicaciones Científicas De Investigación
- Bioactivity : Fluorinated isoquinolines exhibit diverse bioactivities due to the introduction of fluorine atoms. Researchers have explored their potential as antispasmodic drugs, painkillers, and antidiarrheals .
Pharmaceuticals and Medicinal Chemistry
Synthetic Methodologies
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that isoquinolines, the core structure of this compound, are widely found in naturally occurring alkaloids . They are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties .
Mode of Action
Fluorinated isoquinolines, which include 4-bromo-8-fluoroisoquinoline, have unique characteristics such as biological activities and light-emitting properties . These properties suggest that the compound might interact with its targets in a unique way, possibly altering their function or structure.
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biological processes, suggesting that 4-bromo-8-fluoroisoquinoline could potentially influence multiple pathways .
Pharmacokinetics
Its Log Kp (skin permeation) is -5.63 cm/s . These properties suggest that the compound has good bioavailability.
Result of Action
Given its structural similarity to other isoquinolines, it may have similar effects, such as modulating enzyme activity, interacting with receptors, or influencing cell signaling pathways .
Propiedades
IUPAC Name |
4-bromo-8-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHILZFOAYBIJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2834899.png)


![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834903.png)
![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)
![2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate](/img/structure/B2834907.png)
![N-[1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B2834909.png)
![ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2834910.png)
![3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B2834912.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2834913.png)
![2-chloro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2834915.png)
![6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2834916.png)